![molecular formula C22H25BrN2O3 B2776087 4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921526-79-6](/img/structure/B2776087.png)
4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H25BrN2O3 and its molecular weight is 445.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Basic Information
Property | Value |
---|---|
Molecular Formula | C21H25BrN2O4 |
Molecular Weight | 481.4 g/mol |
CAS Number | 922050-42-8 |
Structural Features
The structure of the compound features a bromo substituent and a benzamide moiety , which are significant for its biological interactions. The oxazepine ring is notable for its potential neuropharmacological effects.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including compounds similar to 4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide, exhibit antibacterial activity . The presence of the oxazepine structure suggests potential effectiveness against various bacterial strains. Studies have shown that modifications in the sulfonamide structure can enhance antimicrobial potency .
Neuropharmacological Effects
The oxazepine ring suggests possible CNS activity , which has been explored in several studies. For instance, compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit anxiolytic or antidepressant effects. The specific interactions of this compound with neurotransmitter receptors remain an area for further research .
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that certain derivatives of oxazepines may possess cytotoxic properties against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells. Future investigations are required to elucidate the specific pathways through which this compound exerts its effects on cancer cells .
Synthetic Methodology
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Oxazepine Ring : Utilizing appropriate starting materials and reaction conditions (e.g., temperature control and solvent choice).
- Bromination : Introducing the bromo group at a strategic position on the benzene ring.
- Amidation : Reacting with suitable amines to form the final benzamide product.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compound .
Study on Antimicrobial Activity
A study published in 2022 demonstrated that a related oxazepine derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted how structural modifications could enhance efficacy .
Neuropharmacological Assessment
In a recent pharmacological evaluation, compounds with similar oxazepine structures were tested for anxiolytic effects in animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Antibacterial Activity : Compounds related to sulfonamides are well-known for their antibacterial properties. The presence of the benzamide and oxazepine structures in this compound may enhance its efficacy against bacterial infections by inhibiting bacterial folate synthesis or other metabolic pathways.
- Neuropharmacological Effects : The oxazepine ring system is associated with various neuropharmacological activities. Research indicates that similar compounds can exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems such as serotonin and dopamine.
- Cancer Therapy : Preliminary studies suggest that benzamide derivatives can act as inhibitors of certain cancer cell lines. The specific molecular interactions and mechanisms of action for this compound require further investigation but hold promise for targeted cancer therapies.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to 4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving rodent models, derivatives of oxazepines demonstrated anxiolytic effects when administered in controlled doses. Behavioral tests showed reduced anxiety-like behaviors in subjects treated with compounds structurally related to the target compound .
Case Study 3: Cytotoxicity in Cancer Cells
Research on cytotoxic effects revealed that compounds containing the oxazepine structure could induce apoptosis in various cancer cell lines. The compound's mechanism was linked to the activation of caspase pathways, suggesting its potential role as a chemotherapeutic agent .
Eigenschaften
IUPAC Name |
4-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3/c1-14(2)12-25-18-10-9-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-5-7-16(23)8-6-15/h5-11,14H,12-13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKPPGUARHBKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.